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molecular formula C15H13NO5 B2673594 [4-(Benzyloxy)-2-nitrophenyl]acetic acid CAS No. 6860-79-3

[4-(Benzyloxy)-2-nitrophenyl]acetic acid

Cat. No. B2673594
M. Wt: 287.271
InChI Key: YSHZOMZYJKKMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660742B2

Procedure details

To a round-bottom flask containing diethyl 2-(4-benzyloxy-2-nitrophenyl) malonate (4c) (2.00 g, 5.17 mmol) was added EtOH (45 mL) and 10% NaOH (60 mL) producing a dark brown solution. The solution was refluxed for 3 h and checked by TLC (CHCl3), at which time the solution was slightly yellowish and clear. The EtOH was removed under reduced pressure to form a yellow suspension and sufficient THF (30 mL) was added to produce a clear yellow solution which was placed in an ice bath and stirred. 6M HCl (30 mL) was slowly added to the solution to reach pH 1. The light orange solution was refluxed for another hour, at which time two layers formed. The top THF layer was collected, and the aqueous solution was extracted with CHCl3 (100 mL). The organic layers were combined and dried with anhydrous sodium sulfate. The solution was then filtered, and the filtrate was concentrated to produce 4-benzyloxy-2-nitrophenylacetic acid as an orange solid. The solid was then placed on a high vacuum and dried (1.41 g, 4.91 mmol, 95%). Mp 145-152° C.; TLC (CHCl3) Rf=0.15; 1H-NMR (CDCl3, 300 MHz) 7.76 (d, 2.7, 1H), 7.41 (m, 5H), 7.26 (d, 8.7, 1H), 7.21 (dd, 2.7, 8.7, 1H), 5.13 (s, 2H), 4.00 (s, 2H); IR (CHCl3 cast) 3400-2600 (br), 3100, 1698, 1601, 1526, 1523, 1453, 1376, 1349, 1240, 1180, 1022, 848, 815, 760, 712; EI-MS m/z (relative intensity) 287 (M+, 10). Accurate mass (EI-MS) for C15H13NO5: calcd. 287.0794, obsd. 287.0799.
Name
diethyl 2-(4-benzyloxy-2-nitrophenyl) malonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15](C(OCC)=O)[C:16]([O:18]CC)=[O:17])=[C:11]([N+:26]([O-:28])=[O:27])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCO.[OH-].[Na+].Cl>C(Cl)(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[C:11]([N+:26]([O-:28])=[O:27])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
diethyl 2-(4-benzyloxy-2-nitrophenyl) malonate
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
CCO
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a dark brown solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The EtOH was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to form a yellow suspension and sufficient THF (30 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to produce a clear yellow solution which
CUSTOM
Type
CUSTOM
Details
was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The light orange solution was refluxed for another hour, at which time two layers
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The top THF layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with CHCl3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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